

Spectroscopic comparison of 5-Nitroso-1,3benzodioxole and its precursors

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Compound of Interest

Compound Name: 5-Nitroso-1,3-benzodioxole

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Spectroscopic Comparison of 5-Nitro-1,3-benzodioxole and Its Precursors

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed spectroscopic comparison of 5-nitro-1,3-benzodioxole and its key precursors, 1,3-benzodioxole and 5-amino-1,3-benzodioxole. Due to a lack of available public data for **5-nitroso-1,3-benzodioxole**, this guide focuses on the more extensively characterized nitro analogue. The information presented herein is intended to serve as a valuable resource for the identification and characterization of these compounds in a laboratory setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,3-benzodioxole, 5-nitro-1,3-benzodioxole, and 5-amino-1,3-benzodioxole.

¹H NMR Data



Compound	Solvent	Chemical Shift (δ) ppm
1,3-Benzodioxole	CDCl ₃	5.90 (s, 2H, O-CH ₂ -O), 6.81 (s, 4H, Ar-H)
5-Nitro-1,3-benzodioxole	DMSO-d ₆	6.27 (s, 2H, O-CH ₂ -O), 7.12 (d, 1H, J=12 Hz, Ar-H), 7.76 (d, 1H, J=3.2 Hz, Ar-H), 7.91 (dd, 1H, J ₁ =12 Hz, J ₂ =3.2 Hz, Ar-H) [1]
5-Amino-1,3-benzodioxole	CDCl3	3.50 (br s, 2H, -NH ₂), 5.80 (s, 2H, O-CH ₂ -O), 6.18 (dd, 1H, J=8.0, 2.2 Hz, Ar-H), 6.40 (d, 1H, J=2.2 Hz, Ar-H), 6.62 (d, 1H, J=8.0 Hz, Ar-H)

¹³C NMR Data

Compound	Solvent	Chemical Shift (δ) ppm
1,3-Benzodioxole	CDCl₃	101.1 (O-CH ₂ -O), 108.3 (Ar-C), 121.8 (Ar-C), 147.9 (Ar-C)
5-Nitro-1,3-benzodioxole	DMSO-de	102.9 (O-CH ₂ -O), 106.3 (Ar-C), 108.9 (Ar-C), 118.4 (Ar-C), 142.1 (Ar-C), 148.0 (Ar-C), 152.2 (Ar-C)
5-Amino-1,3-benzodioxole	CDCl₃	101.0 (O-CH ₂ -O), 102.1 (Ar-C), 108.4 (Ar-C), 110.2 (Ar-C), 141.2 (Ar-C), 142.0 (Ar-C), 148.2 (Ar-C)

Infrared (IR) Spectroscopy Data



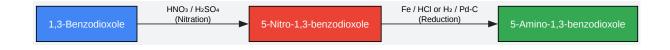
Compound	Major Peaks (cm⁻¹)
1,3-Benzodioxole	2885 (C-H stretch, CH ₂), 1485 (C=C stretch, aromatic), 1250, 1040 (C-O-C stretch)
5-Nitro-1,3-benzodioxole	3119 (C-H stretch, aromatic), 1609 (C=C stretch, aromatic), 1500 (N-O asymmetric stretch), 1340 (N-O symmetric stretch), 1260, 1036 (C-O-C stretch)
5-Amino-1,3-benzodioxole	3450, 3360 (N-H stretch), 3050 (C-H stretch, aromatic), 1620 (N-H bend), 1510 (C=C stretch, aromatic), 1240, 1040 (C-O-C stretch)

Mass Spectrometry Data

Compound	Molar Mass (g/mol)	Mass Spectrum (m/z)
1,3-Benzodioxole	122.12	122 (M+), 94, 66, 63
5-Nitro-1,3-benzodioxole	167.12	167 (M+), 137, 121, 91, 77, 63[2]
5-Amino-1,3-benzodioxole	137.14	137 (M+), 108, 81, 54

Synthetic Pathway

The synthesis of 5-amino-1,3-benzodioxole from 1,3-benzodioxole typically proceeds via a two-step process involving nitration followed by reduction.



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Synthetic route from 1,3-benzodioxole to 5-amino-1,3-benzodioxole.

Experimental Protocols



Synthesis of 5-Nitro-1,3-benzodioxole[3]

- Reaction Setup: In a 250 ml flask equipped with a stirrer, thermometer, and dropping funnel,
 place 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.
- Nitration: Cool the mixture and add a solution of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.
- Reaction: Stir the mixture at room temperature overnight.
- Isolation: Collect the precipitated crystals by filtration, wash with water, and recrystallize from alcohol to yield 5-nitro-1,3-benzodioxole.

Synthesis of 5-Amino-1,3-benzodioxole (General Procedure)

- Reaction Setup: To a solution of 5-nitro-1,3-benzodioxole in ethanol, add iron powder and concentrated hydrochloric acid.
- Reduction: Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
- Work-up: Cool the reaction mixture, filter to remove the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).
- Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
- FT-IR Spectroscopy: FT-IR spectra are recorded using KBr pellets or as a thin film on a salt plate. The spectral range is typically 4000-400 cm⁻¹.



 Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or gas chromatography inlet.

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References

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